molecular formula C8H8ClNO3 B2922931 ClC1=CC(=C(C(=N1)OC)C(C)=O)O CAS No. 2098196-04-2

ClC1=CC(=C(C(=N1)OC)C(C)=O)O

Cat. No. B2922931
CAS RN: 2098196-04-2
M. Wt: 201.61
InChI Key: HCGBEFSUBAVHKE-UHFFFAOYSA-N
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Description

C1C=CC(=C(C(=N1)OC)C(C)=O)O, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a chemical compound that has a wide range of applications in scientific research. It is a natural product derived from plant sources and has been used in various biochemical and physiological studies.

Advantages and Limitations for Lab Experiments

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has several advantages for use in lab experiments. It is a natural product, which makes it easy to obtain and use in experiments. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde in scientific research. It could be used to investigate the effects of oxidative stress on other organs and systems, such as the nervous system or the reproductive system. Additionally, it could be used to study the effects of inflammation on other organs and systems. Finally, it could be used to study the effects of dietary antioxidants on health and disease.

Synthesis Methods

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde can be synthesized by a variety of methods. The most common method is the oxidation of 4-methoxybenzyl alcohol using potassium permanganate. This method produces a yield of approximately 80%. Other methods include the use of chromium trioxide, vanadium pentoxide, and hydrochloric acid.

Scientific Research Applications

ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purine and pyrimidine nucleotides. ClC1=CC(=C(C(=N1)OC)C(C)=O)Omethoxybenzaldehyde has also been used to study the effects of oxidative stress on cells, as well as the effects of oxidative stress on the cardiovascular system. Additionally, it has been used to study the effects of inflammation on the immune system.

properties

IUPAC Name

3-acetyl-6-chloro-2-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-4(11)7-5(12)3-6(9)10-8(7)13-2/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGBEFSUBAVHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=CC1=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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